2-(Benzo[b]thiophen-3-yl)cyclopropan-1-amine
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Overview
Description
2-(Benzo[b]thiophen-3-yl)cyclopropan-1-amine is a compound that features a cyclopropane ring attached to a benzo[b]thiophene moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Benzo[b]thiophen-3-yl)cyclopropan-1-amine can be achieved through several methods. One common approach involves the cyclization of 3-(2-aryl-2-oxoethylidene)-2-oxindoles with α-thiocyanato ketones in the presence of potassium t-butoxide under microwave irradiation . Another method includes the use of a palladium-catalyzed Sonogashira cross-coupling reaction between 2-iodothiophenol and phenylacetylene .
Industrial Production Methods
Industrial production of this compound typically involves bulk manufacturing processes that ensure high yield and purity. Companies like ChemScene provide bulk custom synthesis and procurement services for this compound .
Chemical Reactions Analysis
Types of Reactions
2-(Benzo[b]thiophen-3-yl)cyclopropan-1-amine undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
Scientific Research Applications
2-(Benzo[b]thiophen-3-yl)cyclopropan-1-amine has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 2-(Benzo[b]thiophen-3-yl)cyclopropan-1-amine involves its interaction with specific molecular targets and pathways. For instance, it can bind to cannabinoid receptors, influencing various physiological processes . The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Benzo[b]thiophene: A simpler structure without the cyclopropane ring.
2-Substituted Benzo[b]thiophenes: Compounds with various substituents on the benzo[b]thiophene core.
Uniqueness
2-(Benzo[b]thiophen-3-yl)cyclopropan-1-amine is unique due to the presence of both the benzo[b]thiophene moiety and the cyclopropane ring. This combination imparts distinct chemical and physical properties, making it valuable for specific applications in medicinal chemistry and materials science.
Properties
Molecular Formula |
C11H11NS |
---|---|
Molecular Weight |
189.28 g/mol |
IUPAC Name |
2-(1-benzothiophen-3-yl)cyclopropan-1-amine |
InChI |
InChI=1S/C11H11NS/c12-10-5-8(10)9-6-13-11-4-2-1-3-7(9)11/h1-4,6,8,10H,5,12H2 |
InChI Key |
JETWXRYJPRNGPT-UHFFFAOYSA-N |
Canonical SMILES |
C1C(C1N)C2=CSC3=CC=CC=C32 |
Origin of Product |
United States |
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